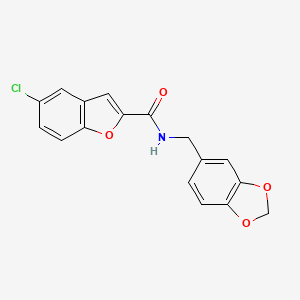![molecular formula C15H23NO3 B7637520 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid, also known as TBPB, is a chemical compound that has been studied for its potential applications in scientific research. TBPB belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain and other tissues.
Wirkmechanismus
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid acts as a positive allosteric modulator of certain receptors, meaning that it can enhance the activity of these receptors without directly binding to them. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and other processes. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has also been shown to enhance the activity of the TRPA1 ion channel, leading to increased sensitivity to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid in laboratory experiments is its ability to enhance the activity of certain receptors without directly binding to them. This can allow researchers to study the effects of receptor activity in a more controlled manner. However, one limitation of using 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid is that it may not accurately reflect the effects of endogenous ligands or other compounds that directly bind to receptors.
Zukünftige Richtungen
There are many potential future directions for research on 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other positive allosteric modulators. One area of interest is the development of more selective modulators that can target specific receptors or ion channels. Another area of interest is the development of modulators that can enhance the activity of receptors or ion channels in specific brain regions or tissues. Additionally, researchers may investigate the potential therapeutic applications of 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid and other modulators in the treatment of neurological and psychiatric disorders.
Synthesemethoden
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenyl)-2-hydroxyethyl ether, which is then reacted with chloroacetic acid to form 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and physiology. In particular, 3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid has been shown to enhance the activity of certain receptors in the brain, including the GABA-A receptor and the TRPA1 ion channel.
Eigenschaften
IUPAC Name |
3-[[2-(4-tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-6-4-11(5-7-12)13(17)10-16-9-8-14(18)19/h4-7,13,16-17H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDWOPGCUVWTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)

![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)